![molecular formula C72H46 B12623412 9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene) CAS No. 919791-86-9](/img/structure/B12623412.png)
9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its high thermal stability and blue emission with a high quantum yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out in the presence of palladium catalysts and base under inert conditions. The starting materials usually include anthracene derivatives and aryl halides. The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) has a wide range of applications in scientific research, including:
Chemistry: Used as a blue-emitting material in organic light-emitting diodes (OLEDs) and as a sensitizer in chemiluminescence.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of optoelectronic devices and solar energy harvesting technologies.
Wirkmechanismus
The mechanism of action of 9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) involves its ability to absorb and emit light. The compound’s photophysical properties are attributed to its conjugated structure, which allows for efficient energy transfer. In OLEDs, the compound acts as an emitter, releasing photons when excited by an electric current. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its use in blue OLEDs and chemiluminescence.
9-(4-Phenyl)anthracene: Exhibits high thermal stability and blue emission.
9-(4-Phenylethynyl)anthracene: Used in photophysical studies and as a blue-emitting material.
Uniqueness
9,9’,9’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tris(10-phenylanthracene) stands out due to its unique structure, which provides enhanced thermal stability and higher quantum yield compared to other anthracene derivatives. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
919791-86-9 |
|---|---|
Molekularformel |
C72H46 |
Molekulargewicht |
911.1 g/mol |
IUPAC-Name |
9-[3-[3,5-bis(10-phenylanthracen-9-yl)phenyl]phenyl]-10-phenylanthracene |
InChI |
InChI=1S/C72H46/c1-4-23-47(24-5-1)67-55-31-10-16-37-61(55)70(62-38-17-11-32-56(62)67)51-30-22-29-50(43-51)52-44-53(71-63-39-18-12-33-57(63)68(48-25-6-2-7-26-48)58-34-13-19-40-64(58)71)46-54(45-52)72-65-41-20-14-35-59(65)69(49-27-8-3-9-28-49)60-36-15-21-42-66(60)72/h1-46H |
InChI-Schlüssel |
RQEQUKYMYSJUJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C6=CC(=CC(=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
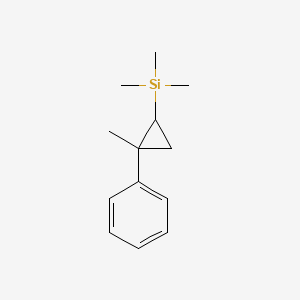
![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
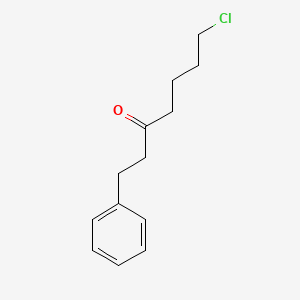
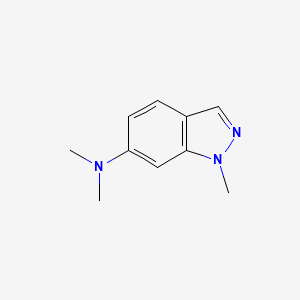
![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)

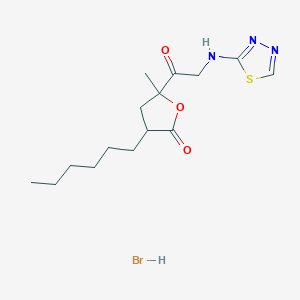
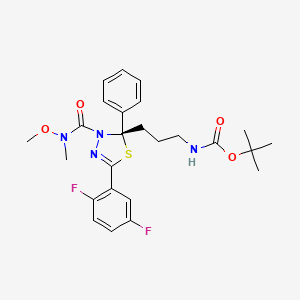
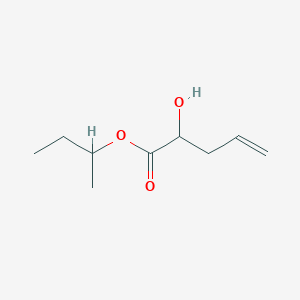
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)

